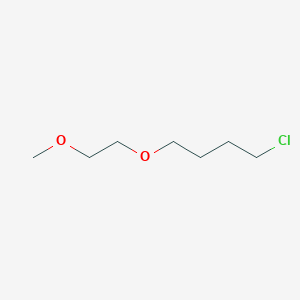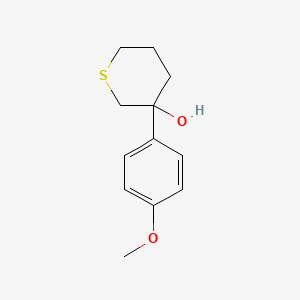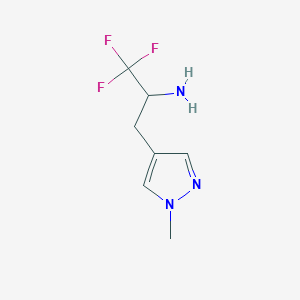
1-Chloro-4-(2-methoxyethoxy)butane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-4-(2-methoxyethoxy)butane is an organic compound with the molecular formula C7H15ClO2. It is a chlorinated ether, characterized by the presence of a chlorine atom and a methoxyethoxy group attached to a butane backbone. This compound is used in various chemical reactions and has applications in different scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Chloro-4-(2-methoxyethoxy)butane can be synthesized through the reaction of 1-chloro-4-butanol with 2-methoxyethanol in the presence of a suitable base. The reaction typically involves heating the reactants under reflux conditions to facilitate the substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The product is then purified through distillation or other separation techniques to obtain the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions
1-Chloro-4-(2-methoxyethoxy)butane undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions, amines, or thiols, leading to the formation of different substituted products.
Oxidation: The compound can be oxidized to form corresponding alcohols or carboxylic acids, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the compound into alkanes or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.
Major Products Formed
Nucleophilic Substitution: Substituted ethers, amines, or thiols.
Oxidation: Alcohols, aldehydes, or carboxylic acids.
Reduction: Alkanes or other reduced derivatives.
Wissenschaftliche Forschungsanwendungen
1-Chloro-4-(2-methoxyethoxy)butane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in various organic transformations.
Biology: The compound can be used in the modification of biomolecules or as a reagent in biochemical assays.
Medicine: It may serve as a precursor in the synthesis of pharmaceutical compounds or as a reagent in drug development.
Wirkmechanismus
The mechanism of action of 1-Chloro-4-(2-methoxyethoxy)butane involves its reactivity towards nucleophiles and electrophiles. The chlorine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The methoxyethoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Chloro-4-methoxybutane: Similar in structure but lacks the methoxyethoxy group.
1-Chloro-2-methoxyethane: Shorter carbon chain and different reactivity.
1-Bromo-4-(2-methoxyethoxy)butane: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
1-Chloro-4-(2-methoxyethoxy)butane is unique due to the presence of both a chlorine atom and a methoxyethoxy group, which impart distinct reactivity and properties. This combination makes it valuable in specific synthetic applications and research contexts .
Eigenschaften
Molekularformel |
C7H15ClO2 |
|---|---|
Molekulargewicht |
166.64 g/mol |
IUPAC-Name |
1-chloro-4-(2-methoxyethoxy)butane |
InChI |
InChI=1S/C7H15ClO2/c1-9-6-7-10-5-3-2-4-8/h2-7H2,1H3 |
InChI-Schlüssel |
PYTJQEJJAAFVFV-UHFFFAOYSA-N |
Kanonische SMILES |
COCCOCCCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl 3-amino-2-[(2-fluorophenyl)methyl]propanoate](/img/structure/B13192700.png)




![2-methyl-1-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]propan-2-amine](/img/structure/B13192718.png)

![tert-Butyl N-(3-{[3-(1,1-difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-hydroxycyclohexyl)carbamate](/img/structure/B13192723.png)


![Methyl 4,6,6-trimethyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13192749.png)

